

BD-1047 solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BD-1047

Cat. No.: B1210693

Get Quote

BD-1047 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of **BD-1047** in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is **BD-1047**?

A1: **BD-1047** is a selective antagonist of the sigma-1 (σ 1) receptor.[1][2][3] It is a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders, pain, and addiction.[1][4] **BD-1047** is known to be permeable to the blood-brain barrier.

Q2: What are the common solvents for dissolving **BD-1047**?

A2: **BD-1047** is soluble in both DMSO and aqueous solutions like PBS and water.[1][2][5] The choice of solvent will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo application).

Q3: What is the recommended storage condition for **BD-1047**?

A3: **BD-1047** powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock

solutions to prevent repeated freeze-thaw cycles.[2] For short-term storage, +4°C under desiccating conditions is also suggested.

Q4: Is BD-1047 toxic to cells?

A4: While **BD-1047** is a bioactive molecule, its cytotoxicity should be determined for each specific cell line and experimental condition. It is always recommended to perform a doseresponse curve to assess the potential toxicity of the compound and the solvent on your cells.

Troubleshooting Guide

Issue 1: Difficulty Dissolving BD-1047 in PBS

- Problem: The compound is not fully dissolving or is precipitating out of the PBS solution.
- Possible Causes & Solutions:
 - Concentration is too high: The reported solubility of BD-1047 in PBS (pH 7.2) is approximately 10 mg/mL.[1] Attempting to prepare a more concentrated solution may lead to precipitation. Try preparing a lower concentration stock.
 - pH of PBS: Ensure your PBS is at the correct pH (typically 7.2-7.4). Solubility can be pHdependent.
 - Use of Ultrasonic Bath: Sonication can aid in the dissolution of BD-1047 in aqueous solutions.[5]
 - Gentle Warming: Gently warming the solution may improve solubility, but be cautious as excessive heat can degrade the compound.

Issue 2: Precipitation of **BD-1047** when Diluting a DMSO Stock into Aqueous Media

- Problem: The compound precipitates when a concentrated DMSO stock solution is diluted into a larger volume of aqueous buffer or cell culture media.
- Possible Causes & Solutions:

- Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts and precipitation.
- Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous media can cause rapid precipitation. Try adding the DMSO stock to a smaller volume of the media first, mixing well, and then bringing it up to the final volume.
- Vortexing During Dilution: Vigorously vortex or mix the aqueous solution while slowly adding the DMSO stock to ensure rapid and even dispersion.

Data Presentation

BD-1047 Solubility Data

Solvent	Reported Solubility	Molar Concentration (Approx.)	Source
DMSO	25 mg/mL	57.20 mM	[5]
50 mg/mL	114.4 mM	[2]	
50 mM	-		_
100 mM	-		_
PBS (pH 7.2)	10 mg/mL	22.88 mM	[1]
33.33 mg/mL	76.26 mM	[5]	
Water	25 mg/mL	57.20 mM	[5]
50 mM	-		_
87 mg/mL	199.07 mM	[2]	_
100 mM	-		

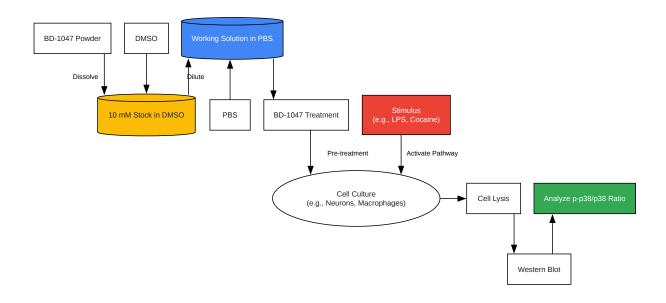
Note: The molecular weight of **BD-1047** dihydrobromide is 437.04 g/mol .[1][2] Solubility can vary between batches and suppliers. It is recommended to use fresh, high-purity solvents.[2]

Experimental Protocols Protocol 1: Preparation of a 10 mM BD-1047 Stock Solution in DMSO

- Materials:
 - **BD-1047** dihydrobromide powder
 - Anhydrous, high-purity DMSO[6][7]
 - Sterile microcentrifuge tubes or vials
- Procedure:
 - 1. Weigh out the required amount of **BD-1047** dihydrobromide. For 1 mL of a 10 mM solution, you will need 4.37 mg.
 - 2. Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 4.37 mg of **BD-1047**.
 - 3. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
 - 4. Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 mg/mL BD-1047 Solution in PBS

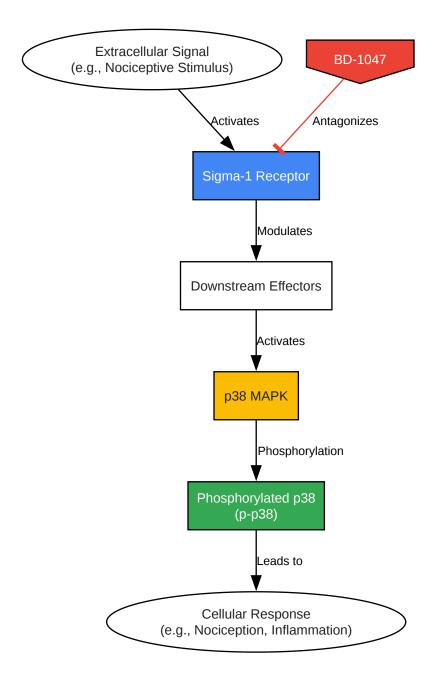
- Materials:
 - BD-1047 dihydrobromide powder
 - Phosphate-Buffered Saline (PBS), pH 7.2
 - Sterile tubes
- Procedure:


- 1. Weigh out the desired amount of BD-1047.
- 2. Add the corresponding volume of PBS to achieve a 1 mg/mL concentration.
- 3. Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for short intervals.
- 4. Ensure the solution is clear before use. If precipitation occurs, you may need to prepare a more dilute solution.
- 5. It is recommended to prepare fresh aqueous solutions for each experiment.

Visualization

BD-1047 Mechanism of Action Workflow

The following diagram illustrates a simplified workflow for investigating the effect of **BD-1047** on a cellular signaling pathway. **BD-1047**, as a sigma-1 receptor antagonist, can modulate downstream signaling cascades, such as the p38 MAPK pathway, which is involved in pain signaling.[4]


Click to download full resolution via product page

Caption: Experimental workflow for studying the effect of BD-1047.

BD-1047 Signaling Pathway Inhibition

This diagram shows a simplified representation of how **BD-1047**, by antagonizing the sigma-1 receptor, can inhibit the phosphorylation of p38 MAPK, a key event in certain cellular stress and pain responses.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dimethyl sulfoxide Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [BD-1047 solubility in DMSO and PBS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210693#bd-1047-solubility-in-dmso-and-pbs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com